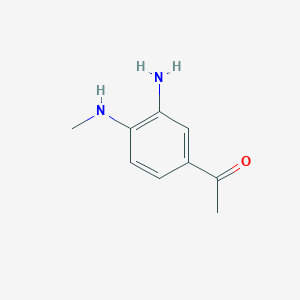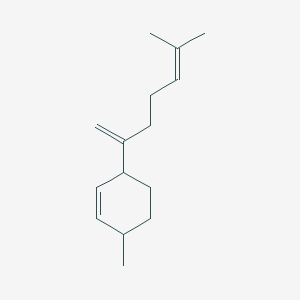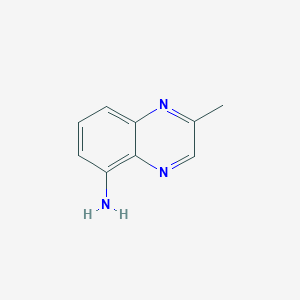![molecular formula C20H16O B099091 7,8,9,10-tetrahydrobenzo[a]pyren-10-ol CAS No. 17573-24-9](/img/structure/B99091.png)
7,8,9,10-tetrahydrobenzo[a]pyren-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9,10-tetrahydrobenzo[a]pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) and a derivative of benzopyrene. This compound is known for its complex structure and significant biological activity. It is often studied for its potential mutagenic and carcinogenic properties, making it a compound of interest in environmental and health-related research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-tetrahydrobenzo[a]pyren-10-ol typically involves the hydroxylation of 7,8,9,10-tetrahydrobenzo(a)pyrene. One common method includes the use of N-bromosuccinimide (NBS) for bromination, followed by a hydroxylation step .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves multi-step organic synthesis techniques, often starting from simpler aromatic hydrocarbons and utilizing various catalysts and reagents to achieve the desired hydroxylation .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Reduced PAH compounds.
Substitution: Various substituted benzopyrene derivatives.
Aplicaciones Científicas De Investigación
7,8,9,10-tetrahydrobenzo[a]pyren-10-ol is extensively studied for its role in:
Chemistry: Used as a starting material for synthesizing other complex PAH derivatives.
Biology: Investigated for its interactions with DNA and potential to form DNA adducts, leading to mutations.
Medicine: Studied for its carcinogenic properties and potential role in cancer research.
Industry: Utilized in the synthesis of specialized organic compounds and materials.
Mecanismo De Acción
The compound exerts its effects primarily through the formation of electrophilic sulfuric acid esters, which can covalently bind to DNA. This binding leads to the formation of DNA adducts, which can cause mutations and potentially initiate carcinogenesis. The activation of the compound is often facilitated by sulfotransferase enzymes in the liver .
Comparación Con Compuestos Similares
7,8,9,10-Tetrahydrobenzo(a)pyrene: The parent hydrocarbon without the hydroxyl group.
Benzo(a)pyrene: A well-known PAH with significant carcinogenic properties.
7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol: Another hydroxylated derivative with similar properties.
Uniqueness: 7,8,9,10-tetrahydrobenzo[a]pyren-10-ol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. Its ability to form DNA adducts and its activation by sulfotransferase enzymes distinguish it from other similar PAHs .
Propiedades
Número CAS |
17573-24-9 |
|---|---|
Fórmula molecular |
C20H16O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
7,8,9,10-tetrahydrobenzo[a]pyren-10-ol |
InChI |
InChI=1S/C20H16O/c21-17-6-2-5-14-11-15-8-7-12-3-1-4-13-9-10-16(19(14)17)20(15)18(12)13/h1,3-4,7-11,17,21H,2,5-6H2 |
Clave InChI |
VEFFVGHBCVMXOT-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
SMILES canónico |
C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |
Sinónimos |
10-HTBP 10-hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)


